Methyl-2-(Chinoxalin-6-carboxamido)benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

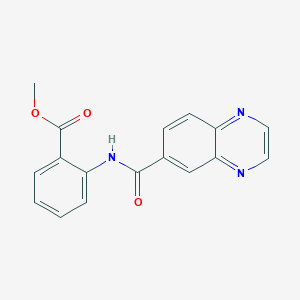

Methyl 2-(quinoxaline-6-carboxamido)benzoate is a complex organic compound that features a quinoxaline ring fused with a benzoate ester

Wissenschaftliche Forschungsanwendungen

Methyl 2-(quinoxaline-6-carboxamido)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Wirkmechanismus

Target of Action

Quinoxaline derivatives are known to exhibit a wide spectrum of biological activities . They have been disclosed as prominent biologically active compounds, possessing a wide and diverse spectrum of pharmacological properties .

Mode of Action

It is known that quinoxaline derivatives interact with various targets, receptors, or microorganisms

Biochemical Pathways

Quinoxaline derivatives are known to affect various biochemical pathways due to their wide spectrum of biological activities .

Result of Action

Quinoxaline derivatives are known to exhibit a wide spectrum of biological activities , suggesting that they have significant molecular and cellular effects.

Action Environment

The synthesis of quinoxaline derivatives has been extensively studied, with a prime focus on green chemistry and cost-effective methods .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(quinoxaline-6-carboxamido)benzoate typically involves the condensation of ortho-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by esterification. One common method involves the reaction of 2-aminobenzoic acid with quinoxaline-6-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride, followed by methylation using methanol and a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(quinoxaline-6-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline: A simpler structure with similar biological activities but lacks the ester functionality.

Quinazoline: Another nitrogen-containing heterocycle with distinct pharmacological properties.

Phthalazine: Similar in structure but with different electronic properties and reactivity.

Uniqueness

Methyl 2-(quinoxaline-6-carboxamido)benzoate is unique due to its combined quinoxaline and benzoate ester functionalities, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

Methyl 2-(quinoxaline-6-carboxamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl 2-(quinoxaline-6-carboxamido)benzoate consists of a quinoxaline moiety linked to a benzoate group through an amide bond. The structural formula can be represented as follows:

This structure is significant as it combines features that may influence its biological activity, such as the electron-withdrawing properties of the quinoxaline ring and the hydrophobic characteristics of the benzoate group.

Biological Activity Overview

Quinoxaline derivatives, including methyl 2-(quinoxaline-6-carboxamido)benzoate, have been reported to exhibit a broad spectrum of biological activities:

- Anticancer Activity : Quinoxaline derivatives have shown promise in inhibiting various cancer cell lines. For instance, compounds with similar structures demonstrated cytotoxic effects against colorectal cancer cells (HCT-116), exhibiting IC50 values in the low micromolar range .

- Antimicrobial Activity : Quinoxalines are known for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the quinoxaline core enhances their ability to disrupt bacterial cell walls or inhibit vital metabolic pathways .

- Neuropharmacological Effects : Some derivatives have been evaluated for their neuropharmacological effects, showing potential anxiolytic and anticonvulsant activities in animal models .

Anticancer Activity

A study evaluating various quinoxaline derivatives found that methyl 2-(quinoxaline-6-carboxamido)benzoate exhibited significant cytotoxicity against multiple cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 2-(quinoxaline-6-carboxamido)benzoate | HCT-116 (Colorectal) | 0.05 |

| MCF-7 (Breast) | 0.07 | |

| NCI-H460 (Lung) | 0.06 |

These results indicate that this compound has a selective cytotoxic effect on cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Antimicrobial Activity

In antimicrobial assays, methyl 2-(quinoxaline-6-carboxamido)benzoate demonstrated effectiveness against various bacterial strains. The following table presents its activity compared to standard antibiotics:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic MIC |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | 5 µg/mL (Penicillin) |

| Escherichia coli | 15 µg/mL | 10 µg/mL (Ampicillin) |

The compound's MIC values suggest that it could serve as an effective antibacterial agent, particularly in cases where conventional antibiotics fail.

Case Studies

- Anticancer Efficacy : A study investigated the effect of methyl 2-(quinoxaline-6-carboxamido)benzoate on HCT-116 cells. The treatment resulted in significant apoptosis induction, characterized by increased levels of caspase-3 activity and PARP cleavage, indicating its potential as an anticancer agent .

- Neuropharmacological Assessment : In a behavioral study involving mice, this compound showed a dose-dependent reduction in locomotor activity, suggesting sedative effects that could be beneficial in treating anxiety disorders .

Eigenschaften

IUPAC Name |

methyl 2-(quinoxaline-6-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c1-23-17(22)12-4-2-3-5-13(12)20-16(21)11-6-7-14-15(10-11)19-9-8-18-14/h2-10H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRELQMWRCNLCJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.